Methyl 5-bromo-2-methyl-3-nitrobenzoate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-bromo-2-methyl-3-nitrobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-5-7(9(12)15-2)3-6(10)4-8(5)11(13)14/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPBDNPCJIJAMPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646092 | |

| Record name | Methyl 5-bromo-2-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220514-28-3 | |

| Record name | Methyl 5-bromo-2-methyl-3-nitrobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=220514-28-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 5-bromo-2-methyl-3-nitrobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-Bromo-2-methyl-3-nitrobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 5-bromo-2-methyl-3-nitrobenzoate

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and potential biological relevance of Methyl 5-bromo-2-methyl-3-nitrobenzoate. The information is tailored for researchers, scientists, and professionals involved in drug development and organic synthesis.

Molecular Structure and Chemical Identity

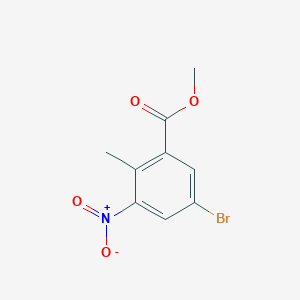

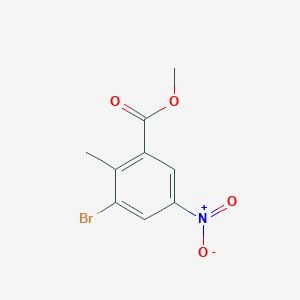

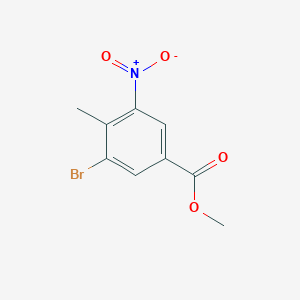

This compound is an aromatic organic compound with the chemical formula C₉H₈BrNO₄[1]. It is characterized by a benzene ring substituted with a methyl group, a bromo group, a nitro group, and a methyl ester group.

Molecular Structure Visualization:

Caption: Molecular structure of this compound.

Chemical Identifiers:

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 220514-28-3[3] |

| Molecular Formula | C₉H₈BrNO₄[1] |

| Molecular Weight | 274.07 g/mol [1][2] |

| SMILES | CC1=C(C=C(C=C1--INVALID-LINK--[O-])Br)C(=O)OC[2] |

| InChI | InChI=1S/C9H8BrNO4/c1-5-7(9(12)15-2)3-6(10)4-8(5)11(13)14/h3-4H,1-2H3[2] |

Physicochemical Properties

This compound is typically a white to light yellow powder or crystal[1]. Quantitative data regarding its physical and chemical properties are summarized below.

| Property | Value | Source |

| Appearance | White to Light yellow powder to crystal | [1] |

| Purity | >98.0% (GC) | [1] |

| Melting Point | 51.0 to 55.0 °C | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for the functional groups present. Key expected peaks include those for the C=O stretch of the ester, the N-O stretches of the nitro group, and C-H stretches of the aromatic ring and methyl groups.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the substitution pattern on the benzene ring.

-

Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound, as well as fragmentation patterns that can help to confirm its structure.

Experimental Protocols

A detailed, peer-reviewed synthesis protocol specifically for this compound is not widely published. However, the synthesis of a structurally similar compound, Methyl 3-bromo-5-nitrobenzoate, can provide a representative experimental workflow. This synthesis typically involves two main steps: bromination of a nitrobenzoic acid precursor, followed by esterification.

Representative Synthesis Workflow for a Related Compound:

Caption: A representative synthesis workflow for a related nitrobenzoate compound.

Biological Activity and Drug Development Potential

While there is no specific data on the biological activity of this compound, the broader class of nitroaromatic compounds is known to exhibit a range of biological effects.

Nitroaromatic compounds have been investigated for their potential as antibacterial and antitumor agents[4]. The biological activity of these compounds is often linked to the reductive activation of the nitro group by cellular nitroreductases[5]. This reduction can lead to the formation of reactive nitrogen species that induce cellular damage.

The cytotoxicity of nitrobenzene compounds has been shown to be related to their reduction potential, with more potent compounds often having stronger electron-withdrawing substituents[6]. The cytotoxicity can be initiated by redox cycling and the generation of reactive oxygen species under aerobic conditions, or by the alkylation of macromolecules under hypoxic conditions[6].

General Mechanism of Nitroaromatic Cytotoxicity:

Caption: General mechanism of cytotoxicity for nitroaromatic compounds.

Given its structure, this compound serves as a potential intermediate in the synthesis of more complex, biologically active molecules. The presence of multiple functional groups allows for a variety of chemical modifications, making it a versatile building block in drug discovery programs. For instance, similar bromo-nitrobenzoate derivatives are used as intermediates in the synthesis of pharmaceuticals[5].

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.

This technical guide provides a summary of the available information on this compound. Further research is needed to fully elucidate its chemical reactivity, biological activity, and potential applications.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C9H8BrNO4 | CID 24727998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 220514-28-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. Buy Methyl 4-bromo-3-methyl-2-nitrobenzoate | 821773-44-8 [smolecule.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Toxicity of nitrobenzene compounds towards isolated hepatocytes: dependence on reduction potential - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of Methyl 5-bromo-2-methyl-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Methyl 5-bromo-2-methyl-3-nitrobenzoate, a key intermediate in various synthetic pathways. The information is presented to support research, development, and drug discovery activities.

Core Physical and Chemical Data

This compound is a substituted aromatic compound with the molecular formula C₉H₈BrNO₄.[1][2] Its structure incorporates a methyl ester, a bromo group, and a nitro group attached to a toluene backbone, making it a versatile reagent in organic synthesis.

Summary of Physical Properties

A compilation of the available quantitative data for this compound is presented in Table 1 for ease of reference and comparison. It is important to note that some of the listed properties are computed and may not have been experimentally verified.

| Property | Value | Source(s) |

| Molecular Weight | 274.07 g/mol | [1][2] |

| Molecular Formula | C₉H₈BrNO₄ | [1][2] |

| Appearance | White to light yellow powder/crystal | [2] |

| Melting Point | 51.0 to 55.0 °C | |

| Purity | >98.0% (GC) | [2] |

| Computed XLogP3 | 2.7 | [1] |

| Computed Polar Surface Area | 72.1 Ų | [1] |

| Computed Rotatable Bond Count | 2 | [1] |

Experimental Protocols

General Synthesis of a Substituted Methyl Nitrobenzoate Derivative

The following protocol is adapted from the synthesis of a related brominated methyl nitrobenzoate derivative and illustrates a common synthetic route.[3] This process involves the bromination of a methyl nitrobenzoate precursor.

Materials:

-

Methyl 2-methyl-3-nitrobenzoate

-

N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin

-

Azobisisobutyronitrile (AIBN)

-

Acetonitrile

-

Water

-

Isopropyl Alcohol (IPA)

Procedure:

-

Charge a reaction flask with Methyl 2-methyl-3-nitrobenzoate and acetonitrile.

-

Add the brominating agent (NBS or 1,3-Dibromo-5,5-dimethylhydantoin) and a radical initiator (AIBN) to the mixture.

-

Heat the reaction mixture to a temperature in the range of 55-75°C and maintain for several hours.

-

Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, concentrate the reaction mixture under vacuum to remove the majority of the acetonitrile.

-

Cool the residue to room temperature and dilute with water to precipitate the crude product.

-

Filter the solid product and wash with water.

-

Further purify the crude product by stirring with a suitable solvent, such as isopropyl alcohol, followed by filtration to yield the purified product.

Logical Relationship in Synthesis

This compound is often utilized as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its functional groups provide reactive sites for further chemical transformations. A logical workflow for its potential use in a synthetic pathway is illustrated below.

References

Spectroscopic and Synthetic Profile of Methyl 5-bromo-2-methyl-3-nitrobenzoate: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 5-bromo-2-methyl-3-nitrobenzoate, a key intermediate in various synthetic applications. The intended audience for this document includes researchers, chemists, and professionals in the fields of pharmaceutical development and materials science. This guide details available spectroscopic data, outlines relevant experimental protocols, and presents a logical synthetic pathway.

Molecular and Spectroscopic Overview

This compound is an aromatic ester with the chemical formula C₉H₈BrNO₄. Its structure incorporates several key functional groups—a bromine atom, a methyl group, a nitro group, and a methyl ester—which give rise to a distinct spectroscopic signature.

Table 1: Physical and Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₉H₈BrNO₄ |

| Molecular Weight | 274.07 g/mol |

| Exact Mass | 272.96367 Da |

| Appearance | White to light yellow powder/crystal |

Nuclear Magnetic Resonance (NMR) Spectroscopy

For comparative purposes, the experimental NMR data for Methyl 3-nitrobenzoate and Methyl 5-bromo-2-methylbenzoate are presented below.

Table 2: Comparative ¹H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) in ppm |

| Methyl 3-nitrobenzoate [1] | CDCl₃ | 8.76 (s, 1H), 8.37 – 8.28 (m, 2H), 7.65 – 7.50 (m, 1H), 3.93 (s, 3H) |

| Methyl 5-bromo-2-methylbenzoate [2] | - | Consistent with structure |

| Methyl 2-bromo-5-methylbenzoate [3] | CDCl₃ | 7.60 (d, J=1.6 Hz, 1H), 7.53 (d, J=8.8 Hz, 1H), 7.15 (q, J=3.2 Hz, 1H), 3.92 (s, 3H), 2.33 (s, 3H) |

Table 3: Comparative ¹³C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) in ppm |

| Methyl 3-nitrobenzoate [1] | CDCl₃ | 164.7 (C=O), 148.1, 135.1, 131.7, 129.5, 127.2, 124.3, 52.6 (OCH₃) |

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. The key absorptions for this compound are expected to correspond to the C=O stretch of the ester, the asymmetric and symmetric stretches of the nitro group, and various C-H and C-C bonds within the aromatic ring.

Table 4: Key Infrared (IR) Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | ~1725 |

| NO₂ Asymmetric Stretch | ~1530 |

| NO₂ Symmetric Stretch | ~1350 |

| C-O Stretch (Ester) | ~1280 |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch | <3000 |

Experimental Protocols

The following sections describe generalized protocols for acquiring the spectroscopic data and for the synthesis of the target compound.

NMR Spectroscopy Protocol

A general procedure for acquiring NMR spectra of small organic molecules is as follows:

-

Sample Preparation: Weigh approximately 5-10 mg of the solid sample and dissolve it in 0.7 - 1.0 mL of a suitable deuterated solvent (e.g., CDCl₃).[4]

-

Filtration: If any solid remains undissolved, filter the solution or pipette the supernatant into a clean, undamaged 8-inch NMR tube.[4]

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 200 MHz or 400 MHz).[1] Use tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0 ppm.[1]

-

Processing: Process the acquired Free Induction Decay (FID) data by applying a Fourier transform to obtain the frequency-domain spectrum.

IR Spectroscopy Protocol

The ATR-IR spectrum for this compound was obtained using the following instrumentation:

-

Instrument: Bruker Tensor 27 FT-IR

-

Technique: Attenuated Total Reflectance (ATR) on a neat (solid) sample.

The sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact. The infrared beam is then passed through the crystal, and the resulting spectrum is recorded.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

A general protocol for the GC-MS analysis of aromatic esters is as follows:

-

Sample Preparation: Prepare an approximately 10 µg/mL solution of the sample in a volatile organic solvent like dichloromethane or hexane.[5] Ensure the sample is free of particulates.[5]

-

Instrumentation: Use a gas chromatograph equipped with a non-polar capillary column (e.g., HP-5ms) coupled to a mass spectrometer.[6]

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Start at 70 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

-

MS Conditions:

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process starting from 2-methylbenzoic acid. The key transformations involve esterification, nitration, and bromination.

-

Esterification: 2-methylbenzoic acid is converted to its methyl ester, Methyl 2-methylbenzoate, typically by refluxing with methanol in the presence of a catalytic amount of strong acid (e.g., H₂SO₄).

-

Nitration: The resulting ester is nitrated using a mixture of concentrated nitric acid and concentrated sulfuric acid at low temperatures (0-15 °C) to introduce a nitro group onto the aromatic ring.[7] The directing effects of the methyl and ester groups favor nitration at the 3- and 5-positions.

-

Bromination: The Methyl 2-methyl-3-nitrobenzoate intermediate is then brominated. This can be achieved using a brominating agent such as N-Bromosuccinimide (NBS) or 1,3-Dibromo-5,5-dimethylhydantoin in a suitable solvent like acetonitrile, often with a radical initiator like AIBN.

Visualization of Synthetic Pathway

The logical workflow for the synthesis of this compound is illustrated below.

References

- 1. rsc.org [rsc.org]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. METHYL 2-BROMO-5-METHYLBENZOATE | 90971-88-3 [chemicalbook.com]

- 4. chem.latech.edu [chem.latech.edu]

- 5. uoguelph.ca [uoguelph.ca]

- 6. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pinn.ai [pinn.ai]

Unveiling the Synthesis of Methyl 5-bromo-2-methyl-3-nitrobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-methyl-3-nitrobenzoate is a key chemical intermediate, playing a crucial role in the synthesis of various pharmaceutical compounds. Its discovery is intrinsically linked to its utility as a building block in the development of complex molecular architectures. This technical guide provides an in-depth overview of its synthesis, presenting detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The general strategy involves the bromination of a substituted benzoic acid followed by esterification. A well-documented route commences with 2-methyl-3-nitrobenzoic acid, which undergoes regioselective bromination to yield 5-bromo-2-methyl-3-nitrobenzoic acid. This intermediate is then subjected to esterification to afford the final product.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis of this compound, based on reported experimental procedures.[1]

Table 1: Reagents and Molar Quantities for the Synthesis of 5-bromo-2-methyl-3-nitrobenzoic acid

| Reagent | Molecular Weight ( g/mol ) | Amount | Moles | Molar Ratio |

| 2-methyl-3-nitrobenzoic acid | 181.15 | 100 g | 552 mmol | 1 |

| Concentrated H₂SO₄ | 98.08 | 400 mL | - | - |

| 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione | 285.98 | 88 g | 308 mmol | 0.56 |

Table 2: Reagents and Molar Quantities for the Synthesis of this compound

| Reagent | Molecular Weight ( g/mol ) | Amount | Moles | Molar Ratio |

| 5-bromo-2-methyl-3-nitrobenzoic acid | 260.04 | 285 g | 1105 mmol | 1 |

| Sodium Carbonate | 105.99 | 468 g | 4415 mmol | 4 |

| Methyl Iodide | 141.94 | 626.6 g | 4415 mmol | 4 |

| Dimethylformamide (DMF) | 73.09 | 2.8 L | - | - |

Table 3: Yield and Spectroscopic Data

| Compound | Yield | ¹H NMR Data (400 MHz, CDCl₃) |

| 5-bromo-2-methyl-3-nitrobenzoic acid | 98% | δ 8.31 (s, 1H), 8.17 (s, 1H), 2.43 (s, 3H) (in DMSO-d₆) |

| This compound | 97% | δ 8.17 (s, 1H), 7.91 (s, 1H), 3.96 (s, 3H), 2.59 (s, 3H) |

Experimental Protocols

Step 1: Synthesis of 5-bromo-2-methyl-3-nitrobenzoic acid[1]

-

To a stirred solution of 2-methyl-3-nitrobenzoic acid (100 g, 552 mmol) in concentrated H₂SO₄ (400 mL), add 1,3-dibromo-5,5-dimethyl-2,4-imidazolidinedione (88 g, 308 mmol) in a portion-wise manner at room temperature.

-

Stir the reaction mixture at room temperature for 5 hours.

-

Pour the reaction mixture onto ice-cold water.

-

Filter the precipitated solid, wash with water, and dry under vacuum to afford the desired compound as a solid (140 g, 98% yield).

Step 2: Synthesis of this compound[1]

-

To a stirred solution of 5-bromo-2-methyl-3-nitrobenzoic acid (285 g, 1105 mmol) in DMF (2.8 L) at room temperature, add sodium carbonate (468 g, 4415 mmol).

-

Add methyl iodide (626.6 g, 4415 mmol) to the mixture.

-

Heat the resulting reaction mixture at 60 °C for 8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, filter the reaction mixture to remove sodium carbonate and wash the solid with ethyl acetate (3 x 1 L).

-

Wash the combined filtrate with water (5 x 3 L).

-

Back-extract the aqueous phase with ethyl acetate (3 x 1 L).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the title compound as a solid (290 g, 97% yield).

An alternative esterification procedure has also been reported using potassium carbonate as the base.[2]

-

Dissolve 5-bromo-2-methyl-3-nitrobenzoic acid (5 g, 0.019 mol) and potassium carbonate (5.31 g, 0.038 mol) in 50 mL of DMF.

-

Add iodomethane (3.54 g, 0.024 mol) dropwise to the reaction mixture.

-

Stir the resulting mixture overnight at room temperature, monitoring the reaction progress using TLC. This method resulted in a 90% yield.[2]

Synthetic Workflow Diagram

Caption: Synthetic pathway for this compound.

References

Navigating the Solubility Landscape of Methyl 5-bromo-2-methyl-3-nitrobenzoate in Organic Solvents

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the solubility characteristics of Methyl 5-bromo-2-methyl-3-nitrobenzoate, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document presents a comprehensive overview of its expected solubility, detailed experimental protocols for solubility determination, and logical frameworks to guide solvent selection.

Introduction

This compound (C₉H₈BrNO₄, Molar Mass: 274.07 g/mol ) is a substituted aromatic compound with functional groups that dictate its physicochemical properties, including solubility.[1][2] The presence of a polar nitro group and a methyl ester group, combined with a nonpolar brominated benzene ring, results in a molecule with moderate polarity. This structural composition suggests that its solubility will be significantly influenced by the polarity of the organic solvent used. In the realm of drug development, precise knowledge of solubility is paramount for processes such as reaction chemistry, crystallization, and the formulation of dosage forms.

Predicted Solubility Profile

Based on its molecular structure, this compound is expected to exhibit good solubility in polar aprotic and moderately polar protic solvents, and lower solubility in nonpolar solvents. The following table provides an estimated solubility profile at ambient temperature.

| Solvent Class | Solvent | Predicted Solubility |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble |

| Dimethylformamide (DMF) | Highly Soluble | |

| Tetrahydrofuran (THF) | Soluble | |

| Acetone | Soluble | |

| Polar Protic | Methanol | Moderately Soluble |

| Ethanol | Moderately Soluble | |

| Isopropanol | Sparingly Soluble | |

| Nonpolar | Toluene | Sparingly Soluble |

| Hexane | Poorly Soluble / Insoluble | |

| Diethyl Ether | Sparingly Soluble |

Disclaimer: The data presented in this table is predictive and based on chemical principles. For precise applications, experimental verification is strongly recommended.

Experimental Protocol for Solubility Determination

To ascertain the precise solubility of this compound in a specific organic solvent, the following gravimetric method is recommended.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of appropriate purity

-

Scintillation vials or sealed test tubes

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

Evaporating dish or pre-weighed vials

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of scintillation vials.

-

Pipette a known volume (e.g., 5 mL) of the desired organic solvent into each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 1 mL) of the supernatant using a syringe.

-

Immediately attach a syringe filter and dispense the clear, saturated solution into a pre-weighed, labeled evaporating dish or vial.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dishes in a fume hood or under a gentle stream of nitrogen to evaporate the solvent completely. A vacuum oven at a temperature below the compound's melting point can also be used.

-

Once the solvent has been fully evaporated, re-weigh the evaporating dish containing the solid residue.

-

The mass of the dissolved solid is the difference between the final and initial weights of the dish.

-

-

Calculation of Solubility:

-

Calculate the solubility in grams per liter (g/L) or milligrams per milliliter (mg/mL) using the following formula:

Solubility (g/L) = (Mass of dissolved solid (g) / Volume of aliquot taken (L))

-

Safety Precautions:

-

Always work in a well-ventilated laboratory or fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen organic solvents before commencing any experimental work.

Visualizing Methodologies and Principles

To further elucidate the processes and concepts discussed, the following diagrams are provided.

Caption: Experimental workflow for determining the solubility of a solid compound.

Caption: The "Like Dissolves Like" principle applied to the target compound.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While quantitative data remains a subject for experimental determination, the provided predictive data, experimental protocols, and conceptual diagrams offer a robust framework for researchers and professionals in the pharmaceutical industry. The principles and methodologies outlined herein are crucial for the effective handling and application of this important chemical intermediate in synthesis and drug development.

References

Reactivity Profile of Methyl 5-bromo-2-methyl-3-nitrobenzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-bromo-2-methyl-3-nitrobenzoate is a key substituted aromatic compound with significant applications in organic synthesis, particularly as a versatile intermediate in the development of pharmaceutical agents. Its trifunctional nature, featuring a methyl ester, a bromine atom, and a nitro group, provides multiple reaction sites for strategic molecular elaboration. This technical guide provides a comprehensive overview of the reactivity profile of this compound, detailing its synthesis, key reactions at each functional group, and its notable application in the synthesis of epigenetic modulators such as the EZH2 inhibitor, Tazemetostat. This document includes structured data tables for quantitative analysis, detailed experimental protocols, and visualizations of synthetic and signaling pathways to support advanced research and development.

Chemical Properties and Synthesis

This compound is a crystalline solid with the molecular formula C₉H₈BrNO₄ and a molecular weight of 274.07 g/mol . Its structure is characterized by a benzene ring substituted with a methyl ester, a bromine atom, and a nitro group, leading to a sterically hindered and electronically distinct reactivity profile.

Synthesis

The most common and efficient synthesis of this compound involves a two-step process starting from 2-methyl-3-nitrobenzoic acid. The first step is the regioselective bromination of the aromatic ring, followed by esterification of the carboxylic acid.

Table 1: Synthesis of this compound

| Step | Reactants | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1. Bromination | 2-methyl-3-nitrobenzoic acid | 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Concentrated H₂SO₄ | Room Temperature | 5 | ~98 |

| 2. Esterification | 5-bromo-2-methyl-3-nitrobenzoic acid | Methyl iodide, Sodium carbonate | DMF | 60 | 8 | ~97 |

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-bromo-2-methyl-3-nitrobenzoic acid

-

To a stirred solution of 2-methyl-3-nitrobenzoic acid (100 g, 552 mmol) in concentrated sulfuric acid (400 mL) at room temperature, add 1,3-dibromo-5,5-dimethylhydantoin (88 g, 308 mmol) portion-wise.

-

Stir the reaction mixture at room temperature for 5 hours.

-

Pour the reaction mixture onto ice-cold water.

-

Filter the precipitated solid, wash with water, and dry under vacuum to afford 5-bromo-2-methyl-3-nitrobenzoic acid as a solid (140 g, 98% yield).

Step 2: Synthesis of this compound

-

To a stirred solution of 5-bromo-2-methyl-3-nitrobenzoic acid (285 g, 1105 mmol) in dimethylformamide (DMF, 2.8 L) at room temperature, add sodium carbonate (468 g, 4415 mmol).

-

Add methyl iodide (626.6 g, 4415 mmol) to the mixture.

-

Heat the resulting reaction mixture at 60 °C for 8 hours.

-

After completion (monitored by TLC), filter the reaction mixture to remove sodium carbonate and wash the solid with ethyl acetate (3 x 1 L).

-

Combine the filtrates and wash with water (5 x 3 L). Back-extract the aqueous phase with ethyl acetate (3 x 1 L).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound as a solid (290 g, 97% yield).

Reactivity Profile

The reactivity of this compound is dictated by its three primary functional groups: the nitro group, the bromine atom, and the methyl ester.

Reduction of the Nitro Group

The reduction of the nitro group to a primary amine is a pivotal transformation, opening pathways for further functionalization, such as amidation and reductive amination. This reaction is typically achieved using metal-based reducing agents.

Table 2: Reduction of the Nitro Group of this compound

| Reducing Agent | Co-reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Iron powder | NH₄Cl, Ethanol/Water | 80 | 12 | Not specified | [1] |

| Iron powder | NH₄Cl, Ethanol/Water | 80 | 7 | Not specified | [2] |

| Fe/NH₄Cl | Ethanol | Not specified | Not specified | 91 |

Experimental Protocol: Reduction of the Nitro Group

-

To a stirred solution of this compound (290 g, 1058 mmol) in ethanol (1.5 L), add a solution of ammonium chloride (283 g, 5290 mmol) in water (1.5 L).

-

Heat the mixture to 80 °C.

-

Add iron powder (472 g, 8451 mmol) portion-wise to the heated mixture.

-

Maintain the reaction at 80 °C for 12 hours, monitoring completion by TLC.

-

Upon completion, filter the hot reaction mixture through Celite.

-

Wash the Celite bed with methanol (5 L) followed by 30% methanol in dichloromethane (5 L).

-

Combine the filtrates and concentrate under reduced pressure to yield methyl 3-amino-5-bromo-2-methylbenzoate.

Suzuki Coupling of the Bromo Group

The bromine atom on the aromatic ring is amenable to palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is instrumental in forming carbon-carbon bonds to create biphenyl structures, which are common motifs in pharmacologically active molecules.[3][4] Given the sterically hindered nature of the substrate, robust catalytic systems are often required.

Table 3: Representative Conditions for Suzuki Coupling of Hindered Aryl Bromides

| Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) |

| Pd₂(dba)₃ | Buchwald-type phosphine ligand | K₃PO₄ | Dioxane/Water | 100 | 12-24 |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 24 |

Experimental Protocol: General Procedure for Suzuki Coupling

-

In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).

-

Add Methyl 3-amino-5-bromo-2-methylbenzoate (1.0 equiv), the desired boronic acid or boronic ester (1.2-1.5 equiv), and a base (e.g., K₃PO₄, 2.0-3.0 equiv).

-

Add an anhydrous solvent (e.g., dioxane or toluene).

-

Seal the flask and heat the reaction mixture with vigorous stirring at 80-110 °C for 12-24 hours, monitoring progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Hydrolysis of the Methyl Ester

The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions. Due to potential steric hindrance, forcing conditions or specialized protocols may be necessary for efficient conversion.

Table 4: General Conditions for Hydrolysis of Hindered Esters

| Reagent | Solvent | Temperature (°C) |

| LiOH | THF/Water | 25-50 |

| NaOH | Methanol/Water | Reflux |

| K-t-butoxide/H₂O | DMSO | Room Temperature |

Experimental Protocol: General Procedure for Ester Hydrolysis

-

Dissolve this compound or its derivatives in a suitable solvent system (e.g., a mixture of THF and water).

-

Add an excess of a base (e.g., lithium hydroxide or sodium hydroxide).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) to protonate the carboxylate.

-

Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Application in Drug Development: Synthesis of EZH2 Inhibitors

This compound is a crucial building block in the synthesis of inhibitors of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a key therapeutic target in various cancers.[5] The following workflow illustrates the synthetic route from this compound to a simplified core structure of an EZH2 inhibitor, highlighting the strategic application of its reactivity.

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Methyl 4,5-dimethyl-2-nitrobenzoate | 90922-74-0 | Benchchem [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Strategic Role of Methyl 5-bromo-2-methyl-3-nitrobenzoate as a Key Chemical Intermediate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-bromo-2-methyl-3-nitrobenzoate is a highly functionalized aromatic compound that serves as a critical intermediate in the synthesis of complex organic molecules, particularly in the realm of pharmaceutical development. Its unique substitution pattern, featuring a bromine atom, a methyl group, and a nitro group on the benzene ring, provides multiple reactive sites for further chemical transformations. This guide provides a comprehensive overview of its synthesis, chemical properties, and its significant application as a precursor to potent and selective enzyme inhibitors.

Chemical and Physical Properties

This compound is a white to light yellow crystalline powder.[1] A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 220514-28-3 | [1] |

| Molecular Formula | C₉H₈BrNO₄ | [1] |

| Molecular Weight | 274.07 g/mol | [1] |

| Appearance | White to Light yellow powder to crystal | [1] |

| Purity | >98.0% (GC) | [1] |

| Melting Point | 51.0 to 55.0 °C | |

| SMILES | CC1=C(C=C(C=C1--INVALID-LINK--[O-])Br)C(=O)OC | |

| InChI | InChI=1S/C9H8BrNO4/c1-5-7(9(12)15-2)3-6(10)4-8(5)11(13)14/h3-4H,1-2H3 |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process starting from 2-methyl-3-nitrobenzoic acid. The first step involves the bromination of the aromatic ring, followed by the esterification of the carboxylic acid group.

Experimental Protocol

Step 1: Synthesis of 5-bromo-2-methyl-3-nitrobenzoic acid

This procedure outlines the bromination of 2-methyl-3-nitrobenzoic acid.

-

Materials:

-

2-methyl-3-nitrobenzoic acid

-

N-bromosuccinimide (NBS)

-

Concentrated sulfuric acid

-

Ice

-

-

Procedure:

-

To a solution of 2-methyl-3-nitrobenzoic acid (1.0 eq) in concentrated sulfuric acid, add N-bromosuccinimide (1.0-1.2 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitoring by TLC or LC-MS).

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water and dry under vacuum to yield 5-bromo-2-methyl-3-nitrobenzoic acid.

-

Step 2: Esterification to this compound

This procedure describes the Fischer esterification of 5-bromo-2-methyl-3-nitrobenzoic acid.

-

Materials:

-

5-bromo-2-methyl-3-nitrobenzoic acid

-

Methanol

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

-

-

Procedure:

-

Dissolve 5-bromo-2-methyl-3-nitrobenzoic acid (1.0 eq) in an excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

-

Application as a Key Intermediate in the Synthesis of EPZ005687

A significant application of the precursor, 5-bromo-2-methyl-3-nitrobenzoic acid, is in the synthesis of EPZ005687, a potent and highly selective inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2).[2] EZH2 is a key component of the Polycomb Repressive Complex 2 (PRC2) and is frequently overexpressed or mutated in various cancers.

The synthesis of EPZ005687 is a multi-step process where 5-bromo-2-methyl-3-nitrobenzoic acid serves as a crucial starting material for the construction of the core chemical scaffold of the inhibitor. While the exact, detailed industrial synthesis is proprietary, the general synthetic strategy involves the transformation of the functional groups on the benzoic acid derivative to build the final complex structure of EPZ005687.

The following diagram illustrates a plausible high-level workflow for the utilization of 5-bromo-2-methyl-3-nitrobenzoic acid in the synthesis of an EZH2 inhibitor like EPZ005687.

Caption: Synthetic workflow for an EZH2 inhibitor.

Role in Targeting the EZH2 Signaling Pathway

EZH2 is a catalytic subunit of the PRC2 complex, which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3).[3] This epigenetic modification leads to chromatin compaction and transcriptional repression of target genes, many of which are tumor suppressors.[3] In various cancers, the overexpression or mutation of EZH2 leads to aberrant gene silencing, promoting cell proliferation and survival.[4]

EPZ005687 acts as a S-adenosylmethionine (SAM)-competitive inhibitor of EZH2.[2] By binding to the SAM pocket of the EZH2 enzyme, it prevents the transfer of a methyl group to histone H3, thereby inhibiting the formation of the H3K27me3 mark.[2] This leads to the reactivation of tumor suppressor genes and subsequent cancer cell death.

The following diagram illustrates the mechanism of action of EPZ005687 on the EZH2 signaling pathway.

Caption: Mechanism of EZH2 inhibition by EPZ005687.

Quantitative Data

The inhibitory activity of EPZ005687 against EZH2 and its selectivity over other histone methyltransferases have been quantitatively determined.

| Parameter | Value | Reference |

| EZH2 Kᵢ | 24 nM | [2] |

| EZH2 IC₅₀ | 54 nM | [2] |

| Selectivity over EZH1 | ~50-fold | [2] |

| Selectivity over other PMTs | >500-fold | [2] |

Conclusion

This compound is a valuable and versatile chemical intermediate. Its synthesis is well-established, and its strategic importance is highlighted by its role as a key building block in the synthesis of targeted therapeutics like the EZH2 inhibitor EPZ005687. The ability to selectively functionalize its different positions makes it an attractive starting material for the development of novel and complex molecules in medicinal chemistry and drug discovery. The continued exploration of its reactivity and applications will undoubtedly lead to further advancements in the development of new therapeutic agents.

References

A Comprehensive Technical Guide to Methyl 5-bromo-2-methyl-3-nitrobenzoate: Safety, Handling, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safety, handling, and synthetic utility of Methyl 5-bromo-2-methyl-3-nitrobenzoate. This compound serves as a critical building block in the development of pharmacologically active molecules, particularly in the synthesis of epigenetic modulators. All quantitative data is summarized for clarity, and detailed experimental protocols are provided.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the chemical formula C₉H₈BrNO₄. It is a white to slightly pale yellow crystalline powder.[1]

| Property | Value | Reference |

| Molecular Weight | 274.07 g/mol | [2] |

| CAS Number | 220514-28-3 | [2] |

| Physical State | Solid, Crystal - Powder | [1] |

| Melting Point | 53 °C | [1] |

| Purity | >98.0% (GC) | [1][2] |

| Synonyms | 5-Bromo-2-methyl-3-nitrobenzoic Acid Methyl Ester | [1][2] |

Safety and Handling

Hazard Identification: this compound is classified as a hazardous substance. It is known to cause skin irritation (H315) and serious eye irritation (H319).[1][3]

GHS Hazard Pictograms:

-

Irritant

Precautionary Measures and Personal Protective Equipment (PPE): Proper handling of this compound is crucial to ensure personnel safety. The following precautions should be strictly adhered to:

| Precautionary Statement | Description | Reference |

| P264 | Wash hands and face thoroughly after handling. | [1][4] |

| P280 | Wear protective gloves, eye protection, and face protection. | [1][4] |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | [1][4] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1][4] |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | [1] |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | [1] |

| P362+P364 | Take off contaminated clothing and wash it before reuse. | [1][4] |

Handling and Storage:

-

Handling: Handle in a well-ventilated place.[1][4] Avoid formation of dust and aerosols.[4] Use a local exhaust system if dust is generated.[1] Prevent dispersion of dust.[1]

-

Storage: Keep container tightly closed.[1] Store in a cool, dark, and dry place.[1] Store away from incompatible materials such as oxidizing agents.[1]

First Aid Measures:

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

-

Skin Contact: Wash with plenty of water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1]

-

Ingestion: Rinse mouth. Get medical advice/attention if you feel unwell.[1]

-

Inhalation: Move the person to fresh air and keep comfortable for breathing. Get medical advice/attention if you feel unwell.[3]

Experimental Protocols

This compound is a key intermediate in multi-step organic syntheses. Below are detailed protocols for its synthesis and a representative subsequent reaction.

Synthesis of this compound

This protocol describes the esterification of 5-bromo-2-methyl-3-nitrobenzoic acid.

Reaction Scheme:

Caption: Synthesis of this compound.

Materials:

-

5-bromo-2-methyl-3-nitrobenzoic acid (1 equivalent)

-

Iodomethane (1.3 equivalents)

-

Potassium carbonate (2 equivalents)

-

Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve 5-bromo-2-methyl-3-nitrobenzoic acid (1 eq.) and potassium carbonate (2 eq.) in DMF.[1][5]

-

Add iodomethane (1.3 eq.) dropwise to the reaction mixture.[1][5]

-

Stir the resulting mixture overnight at room temperature.[1][5]

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).[1][5]

-

Upon completion, the reaction mixture is typically worked up by filtration to remove inorganic salts, followed by extraction and purification. One method involves filtering the reaction mixture and washing the solid with ethyl acetate. The combined filtrate is then washed with water, and the aqueous phase is back-extracted with ethyl acetate.[6]

Reduction of the Nitro Group

This protocol details the reduction of the nitro group in this compound to form the corresponding aniline derivative, a crucial step in the synthesis of many bioactive compounds.

Reaction Scheme:

Caption: Reduction of this compound.

Materials:

-

This compound (1 equivalent)

-

Iron powder (3 equivalents)

-

Ammonium chloride (3 equivalents)

-

Ethanol (EtOH)

-

Water (H₂O)

Procedure:

-

To a stirred solution of this compound (1 eq.) in a mixture of ethanol and water, add ammonium chloride (3 eq.) and iron powder (3 eq.).[7][8]

-

Heat the reaction mixture to 80 °C and stir for 5 hours.[7][8]

-

After the reaction is complete, filter the mixture through Celite.[7][8]

-

The combined filtrate is then concentrated to yield the product.[8]

Role in Drug Discovery and Development

This compound is not typically investigated for its own biological activity. Instead, its significance lies in its role as a versatile intermediate for the synthesis of more complex molecules with therapeutic potential. A prominent application is in the development of Enhancer of zeste homolog 2 (EZH2) inhibitors. EZH2 is a histone methyltransferase that is often dysregulated in various cancers.

The synthetic pathway shown below illustrates how this compound is utilized as a starting material in the synthesis of EZH2 inhibitors.

Caption: Synthetic workflow from starting material to biological application.

Toxicological Information

There is limited specific toxicological data available for this compound. The available safety data sheets indicate the following:

-

Acute Toxicity: No data available.[1]

-

Serious Eye Damage/Irritation: Causes serious eye irritation.[1][3]

-

Respiratory or Skin Sensitization: No data available.[1]

-

Germ Cell Mutagenicity: No data available.[1]

-

Carcinogenicity: No data available.[1]

-

Reproductive Toxicity: No data available.[1]

Given the lack of comprehensive toxicological data, it is imperative to handle this compound with a high degree of caution and to prevent any direct contact or inhalation.

Disposal Considerations

Dispose of this substance and its container in accordance with all applicable local, regional, national, and international regulations. It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

Conclusion

This compound is a valuable chemical intermediate with well-defined synthetic utility, particularly in the field of medicinal chemistry for the development of targeted cancer therapies. While its direct biological effects are not the primary focus of research, a thorough understanding of its safety and handling is paramount for researchers. The provided protocols and data are intended to support the safe and effective use of this compound in a laboratory setting.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. US11052093B2 - Aryl-or heteroaryl-substituted benzene compounds - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. US9688665B2 - Methods of treating cancer - Google Patents [patents.google.com]

- 5. First-in-Class Dual EZH2-HSP90 Inhibitor Eliciting Striking Antiglioblastoma Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. WO2014062732A1 - Substituted benzene compounds - Google Patents [patents.google.com]

- 8. US10098888B2 - Substituted benzene compounds - Google Patents [patents.google.com]

An In-depth Technical Guide to the Material Safety Data Sheet (MSDS) for Methyl 5-bromo-2-methyl-3-nitrobenzoate

This guide provides a comprehensive overview of the safety, handling, and properties of Methyl 5-bromo-2-methyl-3-nitrobenzoate, intended for researchers, scientists, and professionals in drug development.

Chemical Identification and Physical Properties

This compound is a chemical compound with the molecular formula C₉H₈BrNO₄.[1][2] It is also known by its CAS number 220514-28-3.[1][2] This compound is typically found as a white to light yellow powder or crystal.[2][3]

| Property | Value | Source |

| Molecular Weight | 274.07 g/mol | [1][2] |

| Molecular Formula | C₉H₈BrNO₄ | [1][2] |

| Appearance | White to Light yellow powder to crystal | [2][3] |

| Purity | >98.0% (GC) | [2] |

| Melting Point | 51.0 to 55.0 °C | [3] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a warning-level hazard.[1] It is known to cause skin and serious eye irritation.[1]

| Hazard Class | Category | GHS Code |

| Skin Corrosion/Irritation | 2 | H315 |

| Serious Eye Damage/Eye Irritation | 2 | H319 |

GHS Pictogram:

Hazard Statements:

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P332+P313: If skin irritation occurs: Get medical advice/attention.

-

P337+P313: If eye irritation persists: Get medical advice/attention.

Experimental Protocols: Safe Handling and Personal Protection

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following are standard procedures for handling chemicals with similar hazard classifications.

3.1 Personal Protective Equipment (PPE)

A detailed workflow for donning and doffing PPE is crucial to prevent exposure.

3.2 First Aid Measures

In case of accidental exposure, immediate and appropriate first aid is critical.

-

If on Skin: Immediately wash the affected area with plenty of soap and water.[1] If skin irritation occurs, seek medical attention.

-

If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

The logical flow for responding to an exposure event is outlined below.

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of Methyl 5-bromo-2-methyl-3-nitrobenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Methyl 5-bromo-2-methyl-3-nitrobenzoate in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl compounds.[1][2]

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides catalyzed by a palladium complex.[2][3] this compound is a valuable substrate for these reactions, featuring an electron-withdrawing nitro group and a sterically demanding methyl group, which can influence reactivity. The resulting 5-aryl-2-methyl-3-nitrobenzoate derivatives are important intermediates in the synthesis of various biologically active molecules.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction involves three primary steps:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) complex.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid or ester is transferred to the palladium(II) complex.[2][4][5]

-

Reductive Elimination: The two organic fragments on the palladium center couple, forming the desired biaryl product and regenerating the palladium(0) catalyst.[2][4]

The selection of catalyst, ligand, base, and solvent system is critical for achieving high yields and minimizing side products, especially with sterically hindered or electronically deactivated substrates.[6]

Experimental Protocols

The following protocols are generalized procedures for the Suzuki coupling of this compound with various arylboronic acids. Optimization may be required for specific substrates.

General Procedure

-

To a dry reaction vessel purged with an inert gas (e.g., Argon or Nitrogen), add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), the palladium catalyst (1-5 mol%), and the ligand (if required).

-

Add the base (2-3 eq.).

-

Add the anhydrous solvent via syringe.

-

Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by using three freeze-pump-thaw cycles.[6]

-

Heat the reaction mixture to the specified temperature (typically between 80-120 °C) and stir for the designated time (2-24 hours).[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction with water or a saturated aqueous solution of ammonium chloride.[6]

-

Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.[6]

-

Purify the crude product by column chromatography on silica gel.[6]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions that can serve as a starting point for the Suzuki coupling of this compound.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Toluene/H₂O (4:1) | 100 | 12 | [Yields to be determined experimentally] |

| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane | 110 | 8 | [Yields to be determined experimentally] |

| 3 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 90 | 16 | [Yields to be determined experimentally] |

| 4 | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ (2) | THF/H₂O (3:1) | 80 | 24 | [Yields to be determined experimentally] |

Mandatory Visualizations

Suzuki Coupling Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

Caption: General experimental workflow for Suzuki coupling.

Discussion and Troubleshooting

Challenges with Substituted Substrates:

The presence of both a nitro group (electron-withdrawing) and a methyl group (ortho to the bromine) on the "this compound" substrate can present challenges. The steric hindrance from the methyl group may slow down the oxidative addition step.[6] Conversely, the electron-withdrawing nature of the nitro group can make the aryl bromide more reactive towards oxidative addition.

Catalyst and Ligand Selection:

For sterically demanding couplings, the use of bulky and electron-rich phosphine ligands is often beneficial.[6] Ligands such as SPhos and XPhos can stabilize the palladium center and facilitate the crucial steps of the catalytic cycle.[6] Pre-catalysts like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used in conjunction with these specialized ligands. For less demanding arylboronic acids, Pd(PPh₃)₄ may be sufficient.[6]

Choice of Base and Solvent:

The base plays a critical role in the transmetalation step.[5] For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases such as sodium carbonate (Na₂CO₃).[6] Aprotic polar solvents like dioxane, toluene, or THF are commonly employed.[6] While anhydrous conditions are generally preferred to prevent the decomposition of the boronic acid, the addition of a small amount of water can sometimes be advantageous.[6]

Troubleshooting Common Issues:

-

Low or No Conversion:

-

Increase the reaction temperature or time.

-

Increase the loading of the catalyst and/or ligand.

-

Screen different catalyst and ligand systems.

-

Ensure all reagents and solvents are anhydrous and the system is thoroughly deoxygenated.[6]

-

-

Formation of Side Products:

-

Homo-coupling of the boronic acid: This can sometimes be suppressed by using a different base or solvent system.[6]

-

Proto-debromination: The replacement of the bromine atom with a hydrogen atom can occur. This indicates that a more efficient catalyst system is needed to favor the desired cross-coupling pathway.

-

By carefully selecting and optimizing the reaction conditions, the Suzuki-Miyaura coupling of this compound can be a highly effective method for the synthesis of a wide array of substituted biaryl compounds for applications in research and development.

References

Application Note: Palladium-Catalyzed Amination of Methyl 5-bromo-2-methyl-3-nitrobenzoate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aromatic amines are crucial building blocks in medicinal chemistry and materials science. The Buchwald-Hartwig amination stands as a powerful and versatile method for the formation of carbon-nitrogen (C–N) bonds.[1] This reaction facilitates the coupling of amines with aryl halides under mild conditions, offering significant advantages over traditional methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited substrate scope.[1] The substrate, Methyl 5-bromo-2-methyl-3-nitrobenzoate, is an electron-deficient aryl bromide, making it a suitable candidate for palladium-catalyzed cross-coupling reactions.[2][3] This protocol details a general procedure for the Buchwald-Hartwig amination of this substrate, which is applicable for coupling with a variety of primary and secondary amines.

Experimental Workflow

The overall workflow for the amination process involves the preparation of the reaction mixture under an inert atmosphere, followed by heating, reaction monitoring, and finally, product workup and purification.

Caption: General workflow for the Buchwald-Hartwig amination.

Reaction Conditions

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent. For electron-deficient aryl bromides like the target substrate, several systems have proven effective.

Table 1: Representative Conditions for Buchwald-Hartwig Amination

| Parameter | Condition | Rationale / Remarks |

| Palladium Source | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%) | Pd₂(dba)₃ is often superior for less reactive substrates.[3] |

| Ligand | Xantphos (1.1-1.2 eq. to Pd) | Xantphos is a chelating ligand effective for electron-deficient aryl bromides.[3] Other bulky phosphine ligands like BINAP can also be used.[2] |

| Base | Cs₂CO₃ (1.4-2.0 eq.) | A moderately strong base that is well-tolerated by functional groups like esters and nitro groups.[3] Stronger bases like NaOtBu can be used but may risk ester hydrolysis. |

| Amine | Primary or Secondary Amine (1.2-1.5 eq.) | Reaction is generally efficient with a wide range of amines. For ammonia, surrogates like benzophenone imine or specialized catalyst systems are often required.[1][4] |

| Solvent | Toluene or 1,4-Dioxane (anhydrous) | Aprotic, non-polar to moderately polar solvents are preferred. |

| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive amines or to drive the reaction to completion.[2] |

| Reaction Time | 4 - 24 hours | Monitored by TLC or LC-MS until consumption of starting material. |

Detailed Experimental Protocol

Materials:

-

This compound

-

Amine of choice (e.g., Morpholine)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

-

Cesium Carbonate (Cs₂CO₃)

-

Anhydrous Toluene

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating plate

-

Solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere of nitrogen or argon, add this compound (1.0 eq.), Cesium Carbonate (1.5 eq.), Pd₂(dba)₃ (0.015 eq., 1.5 mol%), and Xantphos (0.033 eq., 3.3 mol%).

-

Reagent Addition: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene via syringe, followed by the amine (1.2 eq.).

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).

-

Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure aminated product.

Safety Precautions:

-

Palladium compounds and phosphine ligands should be handled in a fume hood.

-

Anhydrous solvents are flammable and should be handled with care.

-

The reaction should be conducted under an inert atmosphere to prevent catalyst deactivation.

Alternative Protocol: Reduction of the Nitro Group

An alternative transformation for this substrate is the reduction of the nitro group to a primary amine, yielding Methyl 3-amino-5-bromo-2-methylbenzoate. This provides a constitutional isomer to the products obtained from C-N cross-coupling.

Brief Protocol: The reduction can be achieved chemoselectively, leaving the aryl bromide and ester groups intact.

-

Reagents: Common reagents for this transformation include iron powder in acidic media (e.g., Fe/NH₄Cl or Fe/AcOH) or stannous chloride (SnCl₂) in ethanol.[5][6][7] Catalytic hydrogenation (e.g., H₂ over Pd/C) is also a widely used industrial method.[8]

-

Procedure: Typically, the nitro compound is dissolved in a suitable solvent (e.g., ethanol, acetic acid, or water), and the reducing agent is added portion-wise. The reaction is often heated to ensure complete conversion. Workup involves filtering the metal salts and extracting the product.

This method is advantageous for its cost-effectiveness and operational simplicity, providing a different aminated scaffold from the same starting material.

References

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: The Strategic Use of Methyl 5-bromo-2-methyl-3-nitrobenzoate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the utility of Methyl 5-bromo-2-methyl-3-nitrobenzoate as a versatile starting material in the synthesis of complex heterocyclic structures, which are pivotal in medicinal chemistry and drug discovery. The strategic placement of bromo, methyl, and nitro functionalities on the benzene ring allows for a range of chemical transformations, leading to the formation of diverse heterocyclic scaffolds. This document provides an overview of its application, quantitative data, detailed experimental protocols, and visual workflows for the synthesis of indoles, a core structure in many biologically active compounds.

Application in Indole Synthesis

This compound is a valuable precursor for the synthesis of substituted indoles via the Leimgruber-Batcho indole synthesis. This well-established method involves the condensation of an o-nitrotoluene derivative with a formamide acetal to form an enamine, followed by reductive cyclization to yield the indole ring system. In this specific application, this compound is successfully converted to Methyl 6-bromo-1H-indole-4-carboxylate.[1] The resulting substituted indole is a key intermediate for the development of various therapeutic agents, leveraging the bromo-substituent for further diversification through cross-coupling reactions.

Quantitative Data for Indole Synthesis

| Starting Material | Product | Reaction Type | Yield (%) | Reference |

| This compound | Methyl 6-bromo-1H-indole-4-carboxylate | Leimgruber-Batcho Indole Synthesis | 59 | [1] |

Experimental Protocols

Protocol 1: Synthesis of Methyl 6-bromo-1H-indole-4-carboxylate via Leimgruber-Batcho Indole Synthesis

This protocol is a representative procedure for the Leimgruber-Batcho synthesis, as specific conditions for this substrate are not extensively detailed in the literature. Optimization may be required.

Step 1: Enamine Formation

-

To a solution of this compound (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2-3 equivalents).

-

The reaction mixture is heated, typically at or near reflux, for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature. The excess DMF and DMF-DMA are removed under reduced pressure to yield the crude enamine intermediate, which often presents as a dark red oil. This intermediate is typically used in the next step without further purification.

Step 2: Reductive Cyclization

-

Dissolve the crude enamine from Step 1 in a suitable solvent such as benzene, tetrahydrofuran (THF), or ethanol.

-

Add a catalyst, commonly 10% Palladium on carbon (Pd/C) or Raney nickel.

-

The mixture is then subjected to a hydrogen atmosphere (typically 50 psi in a Parr apparatus) or treated with a chemical reducing agent like hydrazine, sodium dithionite, or iron in acetic acid.

-

The reaction is stirred at room temperature or with gentle heating until the enamine is consumed (monitored by TLC or LC-MS).

-

After the reaction is complete, the catalyst is removed by filtration through a pad of celite.

-

The filtrate is concentrated under reduced pressure.

-

The resulting crude product is purified by column chromatography on silica gel to afford Methyl 6-bromo-1H-indole-4-carboxylate.

Visualizing the Synthesis

Leimgruber-Batcho Indole Synthesis Workflow

Caption: Workflow of the Leimgruber-Batcho Indole Synthesis.

Signaling Pathway of the Leimgruber-Batcho Reaction Mechanism

Caption: Key steps in the Leimgruber-Batcho indole synthesis mechanism.

Potential Applications in Other Heterocyclic Syntheses

While the direct application of this compound in the synthesis of other heterocycles like quinolines, benzimidazoles, or benzodiazepines is not prominently documented in the reviewed literature, its corresponding amino derivative, Methyl 3-amino-5-bromo-2-methylbenzoate, represents a key theoretical intermediate for such transformations. The ortho-relationship of the amino and methyl groups provides a suitable scaffold for cyclization reactions to form various fused heterocyclic systems. For instance, condensation with 1,3-dicarbonyl compounds could potentially lead to quinoline structures (Combes synthesis), while reaction with carboxylic acids or their derivatives could yield benzimidazoles (Phillips condensation). Further research in these areas could unveil novel synthetic routes to a broader range of bioactive heterocyclic compounds.

References

Application Notes and Protocols: Methyl 5-bromo-2-methyl-3-nitrobenzoate as a Versatile Building Block for Novel Quinoline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of methyl 5-bromo-2-methyl-3-nitrobenzoate in the synthesis of highly functionalized quinoline derivatives. Quinolines are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them crucial scaffolds in medicinal chemistry and drug discovery. The strategic placement of bromo, methyl, and nitro groups on the starting benzoate makes it an ideal precursor for constructing complex quinoline core structures with potential applications in antiviral, antibacterial, and anticancer research.

Introduction

This compound is a readily available chemical intermediate.[1][2] Its structure is primed for a sequence of chemical transformations to build the quinoline ring system. A key strategic step involves the reduction of the nitro group to an amine, which then serves as the nucleophilic component for cyclization reactions. The presence of the bromine atom offers a handle for further diversification of the quinoline scaffold through cross-coupling reactions, while the methyl and ester groups influence the electronic properties and reactivity of the molecule. This application note details a two-step synthetic sequence: the reduction of the nitro group followed by a Friedländer annulation to yield a substituted quinoline.

Synthetic Strategy Overview

The proposed synthetic pathway involves two key transformations:

-

Reduction of the Nitro Group: The nitro group of this compound is selectively reduced to an amine to form methyl 3-amino-5-bromo-2-methylbenzoate. This is a critical step as the resulting aniline is the direct precursor for the quinoline ring formation.

-

Friedländer Annulation: The synthesized methyl 3-amino-5-bromo-2-methylbenzoate undergoes a condensation and cyclization reaction with a suitable carbonyl compound containing an α-methylene group, such as ethyl acetoacetate, to construct the quinoline ring. This reaction is typically catalyzed by an acid or base.

Experimental Protocols

Protocol 1: Synthesis of Methyl 3-amino-5-bromo-2-methylbenzoate

This protocol describes the reduction of the nitro group of this compound to an amine using tin(II) chloride.